

Casein Kinase Inhibitor A86: A Technical Guide

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Compound of Interest

Compound Name: Casein Kinase inhibitor A86

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Abstract

Casein Kinase Inhibitor A86 is a potent and orally bioavailable small molecule inhibitor targeting Casein Kinase 1α (CK1 α).[1] Exhibiting a multi-targeted profile, A86 also demonstrates significant inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[1] This dual-action mechanism contributes to its profound anti-leukemic effects, primarily through the induction of apoptosis in cancer cells. This document provides a comprehensive technical overview of A86, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Casein Kinase 1α (CK1 α) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including Wnt signaling, p53 regulation, and cell cycle control. Its dysregulation has been implicated in the pathogenesis of several malignancies, particularly acute myeloid leukemia (AML). A86 has emerged as a promising therapeutic agent due to its potent and selective inhibition of CK1 α , coupled with its activity against the transcriptional kinases CDK7 and CDK9. This unique inhibitory profile allows A86 to synergistically target key survival pathways in leukemia cells, leading to robust apoptotic responses.

Mechanism of Action

The primary mechanism of action of A86 is the direct inhibition of the kinase activity of CK1 α . By binding to the ATP-binding pocket of CK1 α , A86 prevents the phosphorylation of its



downstream substrates. This interference disrupts critical signaling cascades that promote cancer cell survival and proliferation.

Furthermore, A86's inhibition of CDK7 and CDK9, components of the core transcriptional machinery, leads to the suppression of key oncogenes. Notably, the expression of MYC and the anti-apoptotic protein MCL1 is significantly downregulated upon treatment with A86.[2] This transcriptional repression, combined with the stabilization of the tumor suppressor p53, culminates in the induction of apoptosis in malignant cells.[2]

Quantitative Data

Table 1: In Vitro Efficacy and Binding Affinity

Target	Parameter	Value	Cell Line/System	Reference
CK1α	Kd	9.8 nM	In vitro binding assay	[3]
Pan-CK1	Kd	1-10 nM	In vitro binding assay	[3]
Leukemia Cells	Apoptosis Induction	≤ 160 nM	Various leukemia cell lines	[1][2]
MV4-11	Gene Expression Abolishment	0.08 - 2 μΜ	MV4-11 cells	[2]

Table 2: Kinase Selectivity Profile



Kinase	Activity	Note	Reference
CDK7	Inhibited	Dual inhibitory effect	[1][3]
CDK9	Inhibited	Dual inhibitory effect	[1][3]
CDK8	Minimal to no inhibition	Highlights selective profile	[3]
CDK13	Minimal to no inhibition	Highlights selective profile	[3]
CDK11a	Minimal to no inhibition	Highlights selective profile	[3]
CDK11b	Minimal to no inhibition	Highlights selective profile	[3]
CDK19	Minimal to no inhibition	Highlights selective profile	[3]

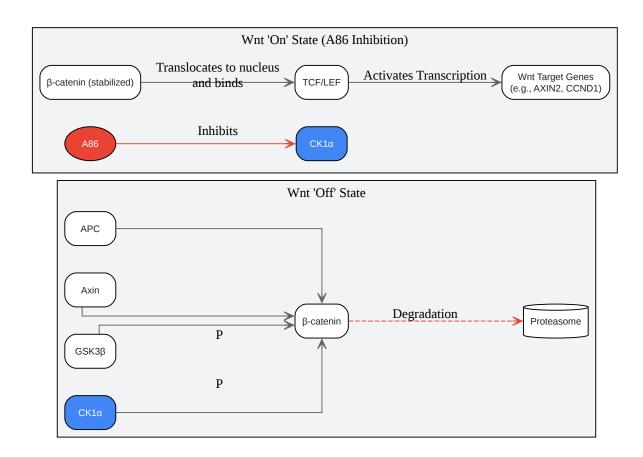
Table 3: In Vivo Pharmacokinetics in Mice

Parameter	Value	Dosing	Reference
Tmax	0.2 - 0.5 hr	20 mg/kg (oral)	[1]
Cmax	1115 ng/mL	20 mg/kg (oral)	[1]
T1/2	4.3 hr	20 mg/kg (oral)	[1]
AUC	2606 ng*hr/mL	20 mg/kg (oral)	[1]

Signaling Pathways Wnt/β-catenin Signaling Pathway

CK1 α is a key component of the β -catenin destruction complex. Inhibition of CK1 α by A86 is expected to disrupt the phosphorylation and subsequent degradation of β -catenin, leading to its accumulation and the activation of Wnt target genes. Paradoxically, in some contexts, A86 has been observed to upregulate Wnt target genes like AXIN2 and CCND1.[2]





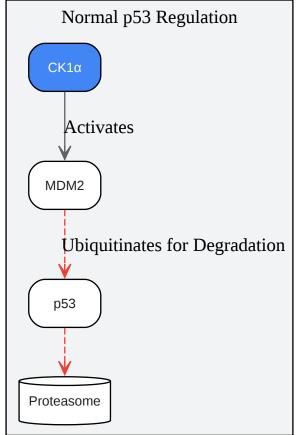
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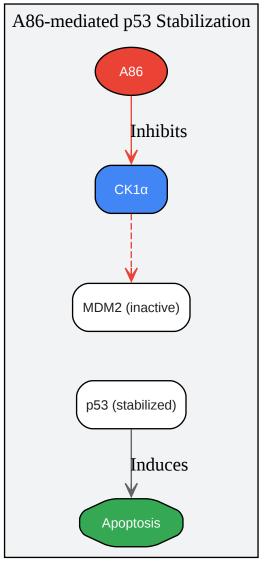
Caption: A86 inhibits $CK1\alpha$, disrupting β -catenin degradation.

p53 Signaling Pathway

CK1 α can phosphorylate MDM2, a key negative regulator of the tumor suppressor p53. By inhibiting CK1 α , A86 can lead to the stabilization and activation of p53. This contributes to the induction of apoptosis in cancer cells.







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Caption: A86 inhibits CK1α, leading to p53 stabilization and apoptosis.

Experimental Protocols Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the in vitro kinase activity of CK1 α and the inhibitory effect of A86.

Materials:



- Recombinant active CK1α enzyme
- Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
- Substrate (e.g., α-casein)
- ATP
- A86 inhibitor
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well opaque plates
- Plate reader with luminescence detection

Procedure:

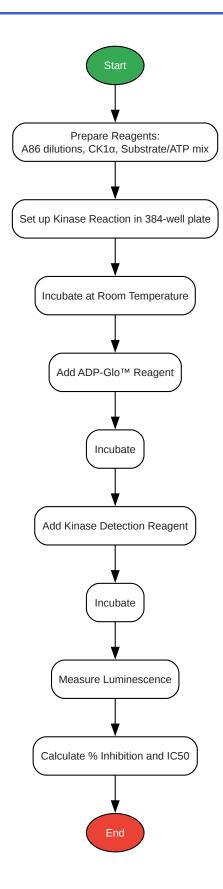
- Reagent Preparation:
 - Prepare a serial dilution of A86 in the kinase buffer.
 - \circ Dilute the CK1 α enzyme to the desired concentration in kinase buffer.
 - \circ Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Km for CK1 α .
- Reaction Setup:
 - \circ Add 1 μ L of the A86 dilution or vehicle (DMSO) to the wells of a 384-well plate.
 - \circ Add 2 µL of the diluted CK1 α enzyme to each well.
 - Initiate the kinase reaction by adding 2 μL of the substrate/ATP mix.
- Incubation:
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes),
 ensuring the reaction is in the linear range.



· ADP Detection:

- Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- $\circ\,$ Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Data Acquisition:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis:
 - Calculate the percent inhibition for each A86 concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve.





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Caption: Workflow for a biochemical kinase assay using ADP-Glo™.



Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in leukemia cells treated with A86 using flow cytometry.

Materials:

- Leukemia cell line (e.g., MV4-11)
- Cell culture medium
- A86 inhibitor
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- · Flow cytometer

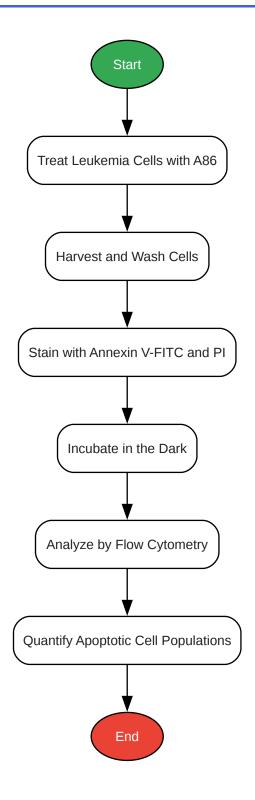
Procedure:

- Cell Culture and Treatment:
 - Seed leukemia cells at an appropriate density in a multi-well plate.
 - Treat the cells with various concentrations of A86 or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
- · Cell Harvesting and Washing:
 - Harvest the cells (including any floating cells) and transfer them to flow cytometry tubes.
 - Wash the cells twice with cold PBS by centrifugation.
- Staining:



- Resuspend the cell pellet in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - o Add additional 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour of staining.
- Data Interpretation:
 - Annexin V-negative / PI-negative: Live cells
 - Annexin V-positive / PI-negative: Early apoptotic cells
 - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative / PI-positive: Necrotic cells





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Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

In Vivo Leukemia Xenograft Model



This protocol provides a general framework for evaluating the anti-leukemic efficacy of A86 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Human leukemia cell line (e.g., MV4-11)
- A86 inhibitor formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Equipment for blood collection and analysis

Procedure:

- · Cell Implantation:
 - Inject a suspension of human leukemia cells intravenously or subcutaneously into immunocompromised mice.
- · Tumor Establishment and Monitoring:
 - Allow the tumors to establish and grow to a palpable size (for subcutaneous models) or until evidence of engraftment is observed in peripheral blood (for disseminated models).
 - Monitor the health of the mice and measure tumor volume regularly.
- Treatment:
 - Randomize the mice into treatment and control groups.
 - Administer A86 or vehicle control orally at the desired dose and schedule.
- Efficacy Assessment:

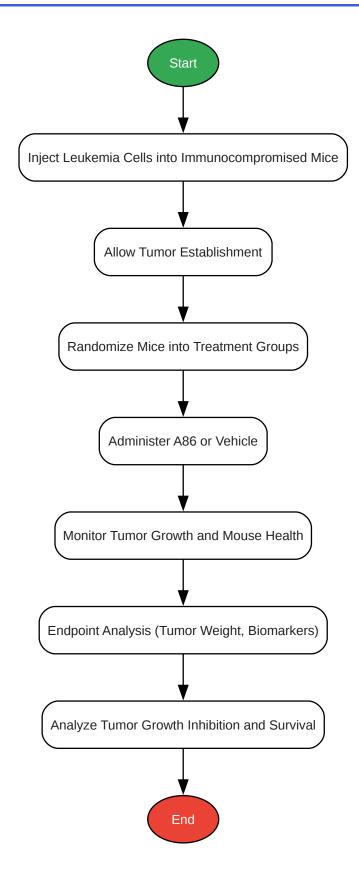






- Continue to monitor tumor growth and the health of the mice throughout the treatment period.
- At the end of the study, euthanize the mice and harvest tumors and/or tissues for further analysis (e.g., histology, biomarker analysis).
- Data Analysis:
 - Compare the tumor growth inhibition in the A86-treated group to the vehicle-treated group.
 - Analyze survival data if applicable.





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Caption: Workflow for an in vivo leukemia xenograft study.



Conclusion

Casein Kinase Inhibitor A86 is a promising anti-leukemic agent with a well-defined mechanism of action targeting $CK1\alpha$, CDK7, and CDK9. The data presented in this guide highlight its potency in vitro and in vivo. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of A86 and similar compounds. Future research should focus on a more comprehensive kinase selectivity profiling and the elucidation of the full spectrum of its downstream effects on gene expression to further refine its clinical development strategy.

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